molecular formula C₆₃H₉₇N₁₁O₁₆ B1151226 SuO-Val-Cit-PAB-MMAE

SuO-Val-Cit-PAB-MMAE

カタログ番号 B1151226
分子量: 1264.51
InChIキー: CIQIZABZFKYHOV-ZUYLRLFMSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SuO-Val-Cit-PAB-MMAE is a drug-linker conjugate for ADC by using the anti-mitotic agent, monomethyl auristatin E (MMAE), linked via the peptide SuO-Val-Cit-PAB.

科学的研究の応用

1. Development of Potent ADCs for Cancer Therapy

SuO-Val-Cit-PAB-MMAE is used in the development of potent monoclonal antibody-drug conjugates. These ADCs, such as SGN-35, consist of an antibody linked to monomethylauristatin E (MMAE) via a valine-citrulline p-aminobenzylcarbamate (val-cit-PABC) linker. This linker is cleaved by intracellular proteases like cathepsin B, releasing the cytotoxic MMAE within cancer cells, showing significant therapeutic potential in cancer treatment (Doronina et al., 2003).

2. Enhancing Efficacy of ADCs

SuO-Val-Cit-PAB-MMAE is integral in enhancing the efficacy of ADCs. For example, modification of the C-terminal peptide sequence used to attach auristatins to the antibody carrier can lead to highly potent and specific conjugates with improved therapeutic windows (Doronina et al., 2008).

3. Differential Drug Delivery Mechanisms in ADCs

Different linker systems, including valine-citrulline-PAB, can lead to distinct cellular mechanisms of drug delivery and accumulation, ultimately affecting cytotoxicity. These systems offer a variety of strategies for targeted drug delivery in cancer therapy (Okeley et al., 2014).

4. Site-Specific Conjugation of Antibodies

SuO-Val-Cit-PAB-MMAE plays a role in site-specific conjugation of antibodies. Technologies like THIOMAB leverage engineered cysteines on an antibody for site-specific conjugation, enhancing the stability of drug conjugations and therapeutic efficacy (Ohri et al., 2018).

5. Overcoming Resistance to ADCs

ADCs like anti-CD22-vc-MMAE, which use SuO-Val-Cit-PAB-MMAE, are being developed to overcome resistance in cancer treatments. These ADCs have shown promise in treating B-cell malignancies resistant to traditional vc-MMAE conjugates (Yu et al., 2015).

6. Imaging Mass Spectrometry for ADC Optimization

Imaging mass spectrometry (MALDI-IMS) can be used to optimize ADCs containing SuO-Val-Cit-PAB-MMAE, enhancing the selectivity and efficiency of drug release within tumor tissues (Fujiwara et al., 2016).

7. Modulation of Anticancer Activity

The structure of SuO-Val-Cit-PAB-MMAE can modulate the anticancer activity of ADCs, impacting their stability and efficacy. For instance, a single amino acid substitution in the Val-Cit linker can affect the stability and anticancer activity of noninternalizing ADCs (Dal Corso et al., 2017).

8. PK Modeling for Drug Interactions

Physiologically based pharmacokinetic (PBPK) modeling can predict drug interactions in vc-MMAE ADCs. This approach helps to understand the behavior of MMAE released from ADCs, aiding in the clinical development of these compounds (Chen et al., 2014).

9. Cell-Level Pharmacokinetics of ADCs

Understanding the cell-level pharmacokinetics of ADCs like trastuzumab-vc-MMAE provides insights into the mechanism of drug action, aiding in the development of more effective cancer therapies (Singh & Shah, 2017).

特性

分子式

C₆₃H₉₇N₁₁O₁₆

分子量

1264.51

IUPAC名

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C63H97N11O16/c1-15-38(8)53(46(87-13)33-49(77)73-32-20-24-45(73)55(88-14)39(9)56(79)66-40(10)54(78)42-21-17-16-18-22-42)71(11)60(83)51(36(4)5)69-59(82)52(37(6)7)72(12)63(86)89-34-41-25-27-43(28-26-41)67-57(80)44(23-19-31-65-61(64)84)68-58(81)50(35(2)3)70-62(85)90-74-47(75)29-30-48(74)76/h16-18,21-22,25-28,35-40,44-46,50-55,78H,15,19-20,23-24,29-34H2,1-14H3,(H,66,79)(H,67,80)(H,68,81)(H,69,82)(H,70,85)(H3,64,65,84)/t38-,39+,40+,44-,45-,46+,50-,51-,52-,53-,54+,55+/m0/s1

InChIキー

CIQIZABZFKYHOV-ZUYLRLFMSA-N

SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)ON4C(=O)CCC4=O

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SuO-Val-Cit-PAB-MMAE
Reactant of Route 2
SuO-Val-Cit-PAB-MMAE
Reactant of Route 3
SuO-Val-Cit-PAB-MMAE
Reactant of Route 4
SuO-Val-Cit-PAB-MMAE
Reactant of Route 5
SuO-Val-Cit-PAB-MMAE
Reactant of Route 6
SuO-Val-Cit-PAB-MMAE

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。